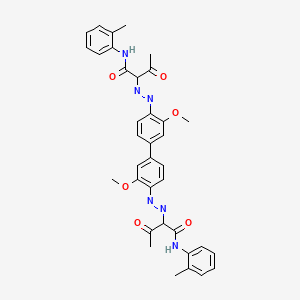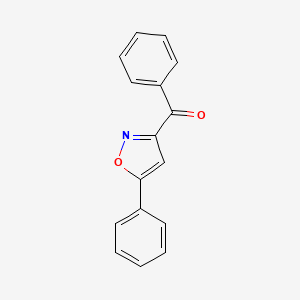![molecular formula C4H15N5 B14147781 N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine CAS No. 7530-86-1](/img/structure/B14147781.png)
N~1~,N~1'~-[Azanediylbis(methylene)]dimethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanediamine, N-(aminomethyl)-N’-[[(aminomethyl)amino]methyl]- is a complex organic compound characterized by multiple amine groups attached to a methane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanediamine, N-(aminomethyl)-N’-[[(aminomethyl)amino]methyl]- typically involves the reaction of formaldehyde with primary amines under controlled conditions. The reaction may proceed through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. Catalysts may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Methanediamine, N-(aminomethyl)-N’-[[(aminomethyl)amino]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound to simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Methanediamine, N-(aminomethyl)-N’-[[(aminomethyl)amino]methyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which Methanediamine, N-(aminomethyl)-N’-[[(aminomethyl)amino]methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may bind to active sites, altering the function of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups attached to an ethylene backbone.
Diethylenetriamine: Contains three amine groups and is used in similar applications.
Triethylenetetramine: A more complex compound with four amine groups.
Uniqueness
Methanediamine, N-(aminomethyl)-N’-[[(aminomethyl)amino]methyl]- is unique due to its specific structure and the presence of multiple amine groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
7530-86-1 |
|---|---|
Molecular Formula |
C4H15N5 |
Molecular Weight |
133.20 g/mol |
IUPAC Name |
N'-[[(aminomethylamino)methylamino]methyl]methanediamine |
InChI |
InChI=1S/C4H15N5/c5-1-7-3-9-4-8-2-6/h7-9H,1-6H2 |
InChI Key |
YYEDVSACXXVOPR-UHFFFAOYSA-N |
Canonical SMILES |
C(N)NCNCNCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Oxo-2-(1-phenylethylamino)ethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14147699.png)
![N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14147700.png)
![4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B14147701.png)
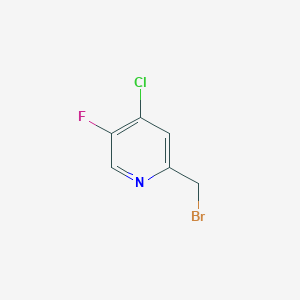
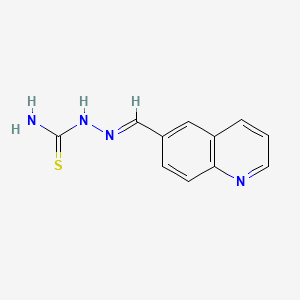

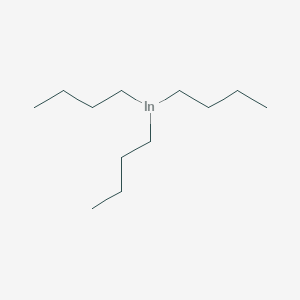
![1-[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B14147746.png)
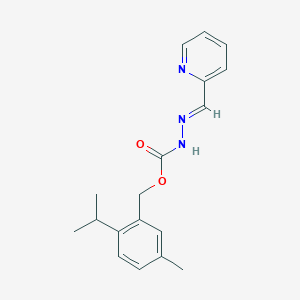

![(5E)-5-({[3-(dimethylamino)propyl]amino}methylidene)-6-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14147758.png)
